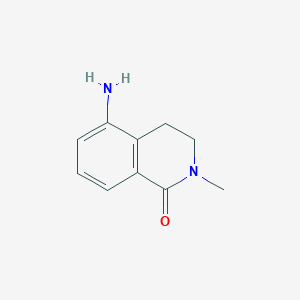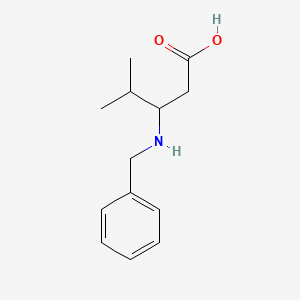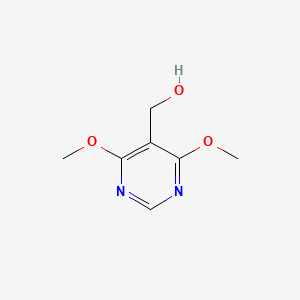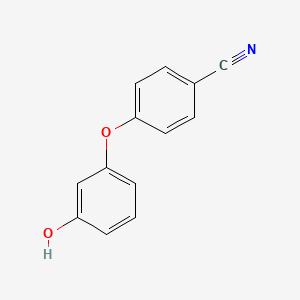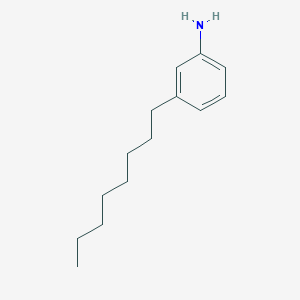
3-octylbenzenaMine
Overview
Description
3-octylbenzenaMine is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biodegradation of Hydrocarbons
The filamentous fungus Penicillium sp. CHY-2, isolated from Antarctic soil, demonstrates potential for the biodegradation of various hydrocarbons. This includes the degradation of compounds like butylbenzene and other similar aromatic hydrocarbons. The fungus's manganese peroxidase (MnP) activity plays a crucial role in this process, indicating potential applications in treating hydrocarbon-contaminated sites (Govarthanan et al., 2017).
Synthesis and Characterization of Compounds
The synthesis and analytical characterization of compounds like 3-fluorophenmetrazine (3-FPM) and its isomers reveal the importance of structural and compositional understanding in new drug development. This research emphasizes the synthesis process and differentiation from similar compounds, which is crucial for identifying new substances in scientific research (McLaughlin et al., 2017).
Development of Conducting Polymers
Studies on trithienylbenzenes and their use as reticulation points in poly(3-n-octylthiophene) highlight the development of conducting polymers. The reactivity of these reticulation points with compounds like 3-n-octylthiophene is critical for creating advanced materials with potential electronic applications (Rebourt et al., 1995).
Synthesis of Immunomodulatory Agents
The synthesis of octylbenzene derivatives, such as FTY720, an immunosuppressive agent, through iron-catalyzed cross-coupling reactions, is a significant area of research. These compounds show promise in clinical trials for their immunosuppressive properties, demonstrating the role of organic synthesis in medical research (Seidel et al., 2004).
Stereogenic Properties of Compounds
Research on dibenzylamine substituted cyclotetraphosphazenes explores the stereogenic properties of these compounds. Understanding the structure and reactivity of such compounds, which may have one or more stereogenic centres, is crucial in the development of materials with specific optical and chemical properties (Dogan et al., 2018).
Antioxidant Activity Studies
The synthesis and evaluation of Schiff bases from 3,4-dimethoxybenzenamine highlight their antioxidant activity. Such studies are fundamental in the development of new compounds with potential therapeutic applications, especially in countering oxidative stress (Aziz et al., 2014).
Properties
IUPAC Name |
3-octylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h8,10-12H,2-7,9,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNZIMFKLILQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2,5-Difluorophenyl)phenyl]methanamine](/img/structure/B3088057.png)
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3088063.png)
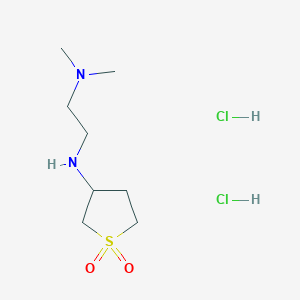
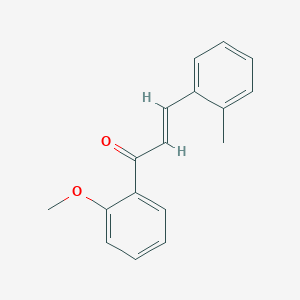


![3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B3088119.png)

